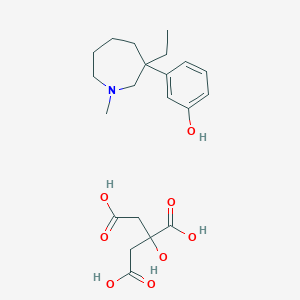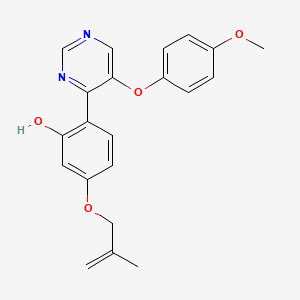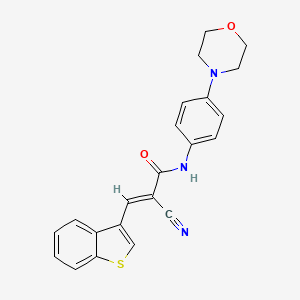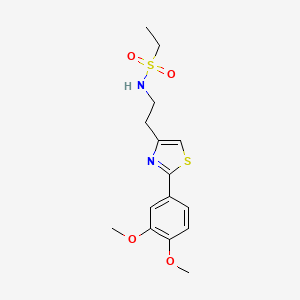
Meptazinol Citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meptazinol is an opioid analgesic developed by Wyeth in the 1970s . It is used to treat moderate to severe pain, most commonly used to treat pain in obstetrics (childbirth) . It is a 3-phenylazepane derivative .
Physical And Chemical Properties Analysis
After oral administration, meptazinol is rapidly absorbed and peak plasma levels are reached within 90 minutes . The peak analgesic effect is seen within 30-60 minutes and lasts about 3-4 hours . The drug is rapidly metabolized to the glucuronide, and mostly excreted in the urine .Applications De Recherche Scientifique
Analgesic Effects : Meptazinol is primarily used for its analgesic properties. It has been found to be effective in treating mild to moderate pain, including postoperative pain, obstetrical pain, and pain from renal colic (Maskell et al., 2012). Another study highlights its rapid onset and shorter duration of analgesia compared to opiates, making it suitable for certain clinical situations, such as in obstetrics (Robson, 1983).
Cardiovascular and Respiratory Safety Profile : Meptazinol is associated with a benign profile in terms of respiratory and cardiovascular effects. This makes it a safer choice for pain relief in certain patient populations, especially in obstetrics (Robson, 1983).
Treatment of Myocardial Infarction Pain : Meptazinol has been used for relieving chest pain in patients with suspected myocardial infarction or unstable angina, showing effectiveness without adverse hemodynamic effects or respiratory depression (Sonecha et al., 1983).
Antiarrhythmic Actions : Research indicates that meptazinol can reduce the incidence of ventricular extrasystoles and fibrillation in acute myocardial ischemia, suggesting a potential role in early-stage treatment of myocardial infarction (Fagbemi et al., 1983).
Diminishing Jarisch-Herxheimer Reaction : Meptazinol has shown efficacy in reducing the severity of the Jarisch-Herxheimer reaction in louse-borne relapsing fever, indicating a possible role in managing endotoxin-related reactions (Teklu et al., 1983).
Postoperative Pain Management : It has been used in various studies for managing postoperative pain, with an emphasis on its minimal ventilatory depression compared to other opioids (Gibbs & Johnson, 1980).
Other Clinical Applications : Meptazinol has been investigated for various other uses, such as in managing pain after abdominal surgery and for its effects on pain tolerance and threshold in healthy humans (Stacher et al., 1983).
Mécanisme D'action
Target of Action
Meptazinol primarily targets the μ-opioid receptors . These receptors play a crucial role in pain perception and analgesia. Meptazinol is a partial μ-opioid receptor agonist , which means it binds to these receptors but only partially activates them .
Mode of Action
Meptazinol interacts with its targets (μ-opioid receptors) in a unique way. It exhibits mixed agonist/antagonist activity , which affords it a lower risk of dependence and abuse than full μ agonists like morphine . This interaction results in changes in the perception of pain, providing analgesic effects .
Biochemical Pathways
It’s known that opioid receptors, including the μ-opioid receptors, are involved in various biochemical pathways influencing pain perception and analgesia .
Pharmacokinetics
Upon oral administration, Meptazinol is rapidly absorbed, with peak drug concentrations observed between 0.5 to 3 hours after dosage . The elimination of Meptazinol also proceeds rapidly, with a half-life of approximately 3.39 hours after a single dose and 4.97 hours after multiple doses . There is no accumulation of Meptazinol above that expected from the single-dose kinetics . The bioavailability of Meptazinol ranges from 1.9 to 18.5% .
Result of Action
The molecular and cellular effects of Meptazinol’s action are primarily related to its analgesic properties. It suppresses H2O2-induced apoptosis by restoring mitochondrial membrane potential and inhibiting caspase-3 activation . It also lessens the generation of reactive oxygen species and enhances the production of glutathione (GSH) and the activity of superoxide dismutase (SOD) .
Action Environment
The action, efficacy, and stability of Meptazinol can be influenced by various environmental factors. For instance, the onset of action is faster than that with other analgesics, but the duration is shorter than that of morphine, buprenorphine, and pentazocine This suggests that the timing and frequency of administration can significantly impact the drug’s effectiveness
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Meptazinol Citrate is a 3-phenylazepane derivative . It has a mixed agonist/antagonist activity which affords it a lower risk of dependence and abuse than full μ agonists like morphine . It exhibits a short onset of action, but also a shorter duration of action relative to other opioids such as morphine, pentazocine, or buprenorphine .
Cellular Effects
This compound has been found to have a significant analgesic effect in patients recovering from major abdominal surgery . The most common side-effects are feeling sick (nausea), constipation or diarrhoea, and feeling dizzy or sleepy .
Molecular Mechanism
The analgesic action of this compound is believed to be due to its reaction with opioid receptors, and partly due to an effect on central cholinergic transmission . It has been demonstrated to reverse ouabain- and adrenaline-induced arrythmia, and ventricular fibrillation induced by hypothermia .
Temporal Effects in Laboratory Settings
In a single-blind study of several doses of this compound in patients recovering from major abdominal surgery, there was a dose-related significant analgesic effect from i.m. doses exceeding 50 mg . Pain relief was maximal at the end of 1 h and the duration of effect of the 100-mg dose was approximately 5 h .
Dosage Effects in Animal Models
In animal models, this compound was estimated to be 2 to 5 times less potent than morphine and less potent than, or equipotent to, pentazocine . It has been noted to have a potent analgesic effect in rats, mice and monkeys .
Metabolic Pathways
The specific metabolic pathways of this compound are not fully documented. It is known that the drug is rapidly metabolized to the glucuronide, and mostly excreted in the urine .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not fully documented. It is known that the drug is rapidly metabolized and mostly excreted in the urine .
Subcellular Localization
The specific subcellular localization of this compound is not fully documented. It is known that the drug is rapidly metabolized and mostly excreted in the urine .
Propriétés
IUPAC Name |
3-(3-ethyl-1-methylazepan-3-yl)phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C6H8O7/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-8,11,17H,3-5,9-10,12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTYWPAREFSLOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)


![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2356040.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/no-structure.png)


![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2356049.png)
![(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one](/img/structure/B2356050.png)

